molecular formula C25H31ClN2O B12358870 N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide,monohydrochloride CAS No. 2749298-75-5

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide,monohydrochloride

Cat. No.: B12358870
CAS No.: 2749298-75-5
M. Wt: 411.0 g/mol
InChI Key: NUCUKGOZHPDIFO-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and dealkylated derivatives. These metabolites are often analyzed in forensic and toxicological studies to understand the compound’s metabolism and potential toxicity .

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent opioid analgesic with a similar structure but different functional groups.

    Acetylfentanyl: Another fentanyl analog with an acetyl group instead of the cyclopentene carboxamide moiety.

    Acryloylfentanyl: A fentanyl analog with an acryloyl group.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2749298-75-5

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentene-1-carboxamide;hydrochloride

InChI

InChI=1S/C25H30N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-11,13-14,24H,7-8,12,15-20H2;1H

InChI Key

NUCUKGOZHPDIFO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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